

Application Notes and Protocols for the Quantification of Physagulide Y

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Compound of Interest		
Compound Name:	Physagulide Y	
Cat. No.:	B12374119	Get Quote

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Introduction

Physagulide Y, a novel withanolide identified from Physalis angulata var. villosa, has demonstrated potent inhibitory activity against the glucose transporter 1 (GLUT1), highlighting its potential as a promising candidate for anticancer drug development.[1] Accurate and reliable quantification of **Physagulide Y** in various matrices is essential for preclinical and clinical studies, including pharmacokinetics, bioavailability, and quality control of herbal preparations.

These application notes provide detailed protocols for the quantification of **Physagulide Y** in both plant material and biological fluids (plasma) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Physicochemical Properties of Physagulide Y

Property	Value	Reference
Molecular Formula	C30H40O10	[2]
Molecular Weight	560.63 g/mol	[2]
Chemical Class	Withanolide	[1][3]



Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-MS/MS Method Validation Parameters for Physagulide Y

Parameter	Plant Material Extract	Human Plasma
Linearity Range	1 - 1000 ng/mL	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.995	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL	0.5 ng/mL
Accuracy (% Recovery)	95.2% - 104.5%	93.8% - 105.1%
Precision (RSD%)		
- Intra-day	< 5%	< 6%
- Inter-day	< 7%	< 8%
Matrix Effect	92% - 108%	89% - 106%
Extraction Recovery	> 85%	> 80%

Experimental Protocols Protocol 1: Quantification of Physagulide Y in Plant Material

- 1. Sample Preparation (Solid-Liquid Extraction)
- 1.1. Weigh 1.0 g of pulverized, dried plant material (e.g., leaves, stems of Physalis angulata) into a 50 mL centrifuge tube.
- 1.2. Add 20 mL of 80% methanol in water (v/v).



- 1.3. Vortex for 1 minute to ensure thorough mixing.
- 1.4. Perform ultrasonication for 30 minutes in a water bath at 40°C.
- 1.5. Centrifuge the mixture at 4000 rpm for 15 minutes.
- 1.6. Collect the supernatant and transfer it to a clean tube.
- 1.7. Repeat the extraction process (steps 1.2-1.6) on the plant residue twice more.
- 1.8. Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- 1.9. Reconstitute the dried extract in 1.0 mL of the initial mobile phase.
- 1.10. Filter the reconstituted solution through a 0.22 μm syringe filter into an HPLC vial for analysis.
- 2. HPLC-MS/MS Analysis
- 2.1. Chromatographic Conditions:
 - HPLC System: A standard UHPLC or HPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - o Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution:
 - 0-2 min: 10% B
 - 2-10 min: 10% to 90% B
 - 10-12 min: 90% B
 - 12-12.1 min: 90% to 10% B



■ 12.1-15 min: 10% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 μL.

• 2.2. Mass Spectrometry Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI), positive mode.

Precursor Ion ([M+H]+): m/z 561.3

Product Ions (for MRM):

 Quantifier: To be determined experimentally (e.g., based on the loss of a water molecule or other characteristic fragments). A plausible transition would be m/z 561.3 → 543.3 (loss of H₂O).

 Qualifier: To be determined experimentally. A plausible transition would be m/z 561.3 → 395.2 (fragmentation of the withanolide core).

Capillary Voltage: 3.5 kV.

• Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Gas Flow Rates: To be optimized for the specific instrument.

Protocol 2: Quantification of Physagulide Y in Human Plasma

1. Sample Preparation (Protein Precipitation)



- 1.1. To 100 μL of human plasma in a microcentrifuge tube, add 300 μL of ice-cold acetonitrile containing the internal standard (e.g., withaferin A, 50 ng/mL).
- 1.2. Vortex for 2 minutes to precipitate proteins.
- 1.3. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- 1.4. Transfer the supernatant to a clean tube.
- 1.5. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- 1.6. Reconstitute the dried residue in 100 μL of the initial mobile phase.
- 1.7. Centrifuge at 13,000 rpm for 5 minutes at 4°C.
- 1.8. Transfer the supernatant to an HPLC vial for analysis.
- 2. HPLC-MS/MS Analysis
- The HPLC-MS/MS conditions are the same as described in Protocol 1, section 2.

Diagrams



Sample Preparation Plant Material Plasma Sample Solid-Liquid Extraction (80% Methanol, Ultrasonication) (Acetonitrile) Evaporation Evaporation Reconstitution Reconstitution Filtration (0.22 μm) Analysis **HPLC** Vial HPLC-MS/MS Analysis (C18 Column, Gradient Elution)

Experimental Workflow for Physagulide Y Quantification

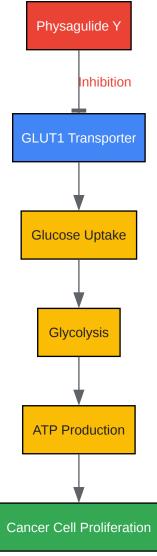
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Data Processing and Quantification

Caption: Workflow for **Physagulide Y** Quantification.



Proposed Mechanism of Action of Physagulide Y



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Caption: Physagulide Y Inhibition of GLUT1 Pathway.

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